molecular formula C21H23ClN4O3 B2591643 8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251551-28-6

8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

Cat. No. B2591643
CAS RN: 1251551-28-6
M. Wt: 414.89
InChI Key: LTTPLWZRQQEWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic route for this compound involves several steps, including the formation of the spirocyclic core, introduction of substituents, and chlorination. Detailed synthetic protocols are available in the literature .

Scientific Research Applications

Green Synthesis and Microwave Assisted Reactions Phosphotungstic acid has been identified as a green catalyst for the synthesis of spiro and cyclized quinazolinones and 2-amino substituted carboxamide under microwave irradiation in a solvent-free condition. This method demonstrates the synthesis of spiro-, cyclized quinazolinones, and 2-amino substituted carboxamide derivatives from a variety of aldehydes and ketones with O-amino amides, offering a rapid and efficient approach to such compounds with excellent yield. This showcases the potential of using environmentally friendly methods in synthesizing complex molecules, including those similar to the specified chemical compound (M. Novanna, S. Kannadasan, P. Shanmugam, 2019).

Synthesis of Novel Compounds for Pharmacological Evaluation Research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents illustrates the chemical versatility and application in drug discovery. These compounds, through various synthetic routes, have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, demonstrating the compound's relevance in the design and development of new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Development of Radioligands for Medical Imaging The synthesis of tritium-labelled BIBN4096, an experimental h-CGRP-antagonist for treating migraine, is another area of application. The selective tritiation of a heterocyclic aromatic fragment demonstrates the compound's utility in creating labeled molecules for pharmacological research, enabling the study of drug-receptor interactions and the development of novel therapeutic agents (V. Shevchenko, I. Nagaev, N. Myasoedov, et al., 2006).

Evaluation as Nociceptin Receptor Ligands Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones and spiro[piperidine-4,5'(6'H)-[1,2,4]triazolo[1,5-c]quinazolines] have been synthesized and evaluated as ligands of the nociceptin receptor. The examined compounds showed partial agonistic activity, highlighting their potential in the study of nociceptin receptor modulation and the development of new analgesic compounds (C. Mustazza, A. Borioni, I. Sestili, et al., 2006).

properties

IUPAC Name

8-chloro-N-(4-methoxy-2-methylphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3/c1-13-12-14(29-2)6-7-17(13)23-20(28)26-10-8-21(9-11-26)24-18-15(19(27)25-21)4-3-5-16(18)22/h3-7,12,24H,8-11H2,1-2H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTPLWZRQQEWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

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